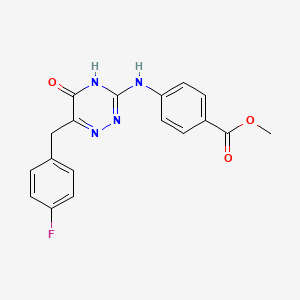

Methyl 4-((6-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[6-[(4-fluorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O3/c1-26-17(25)12-4-8-14(9-5-12)20-18-21-16(24)15(22-23-18)10-11-2-6-13(19)7-3-11/h2-9H,10H2,1H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZKWRUUHCOBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((6-(4-fluorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C24H25FN4O5

- Molecular Weight: 468.48 g/mol

- CAS Number: 518048-02-7

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a variety of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against various cancer types including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), with IC50 values observed at approximately 50 µM.

The biological activity of this compound is attributed to its structural features which allow it to interact with various biological targets. The triazine moiety is believed to play a crucial role in its binding affinity to enzyme active sites involved in cellular processes.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes such as:

- Topoisomerase II - involved in DNA replication.

- Cyclin-dependent kinases (CDKs) - crucial for cell cycle regulation.

Safety and Toxicology

Safety assessments indicate that while the compound has promising therapeutic effects, further studies are required to evaluate its toxicity profile comprehensively. Acute toxicity tests in animal models suggest a relatively safe profile at therapeutic doses; however, long-term effects remain to be investigated.

Table 2: Toxicity Data

| Parameter | Result |

|---|---|

| LD50 (oral in rats) | >2000 mg/kg |

| Mutagenicity | Negative |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazin Derivatives with Aryl Substituents

- Compound 81f (Makk et al., 2021): A phosphonic acid derivative with a 5-fluoro-2-(2,2,2-trifluoroacetamido)phenyl substituent. Unlike the target compound, it contains a phosphonate group, which enhances solubility and antioxidant activity (IC₅₀ = 1.2 µM vs. ascorbic acid standard) .

- 4-({[6-(4-Chlorobenzyl)-4-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone: Features a sydnone ring and chlorobenzyl group. The sydnone moiety introduces mesoionic character, altering electronic properties and hydrogen-bonding capacity compared to the target compound’s benzoate ester .

Triazin Derivatives with Sulfur-Containing Groups

- 2-Alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamides : These derivatives exhibit anticancer activity (e.g., IC₅₀ = 8.7 µM against HeLa cells) due to the sulfonamide group, which enhances metabolic stability compared to ester-containing analogs like the target compound .

Triazin Derivatives with Additional Heterocyclic Moieties

- Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate: Incorporates a triazine (1,3,5-triazin-2-yl) core instead of 1,2,4-triazin-3-yl. This structural difference reduces planarity and alters π-stacking interactions in crystal lattices .

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Networks: The target compound’s benzoate ester participates in C=O···H–N interactions, similar to sydnone derivatives, but with shorter bond lengths (1.85 Å vs. 2.10 Å in sydnones) .

- Crystallographic Stability : Derivatives with bulky substituents (e.g., tert-butyl in ) exhibit lower solubility but higher thermal stability (decomposition >250°C) compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.